

physical properties of 1-methylcyclohexane-1,4-diol

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Compound of Interest

Compound Name: **1-Methylcyclohexane-1,4-diol**

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An In-Depth Technical Guide to the Physical Properties of **1-Methylcyclohexane-1,4-diol**

Introduction

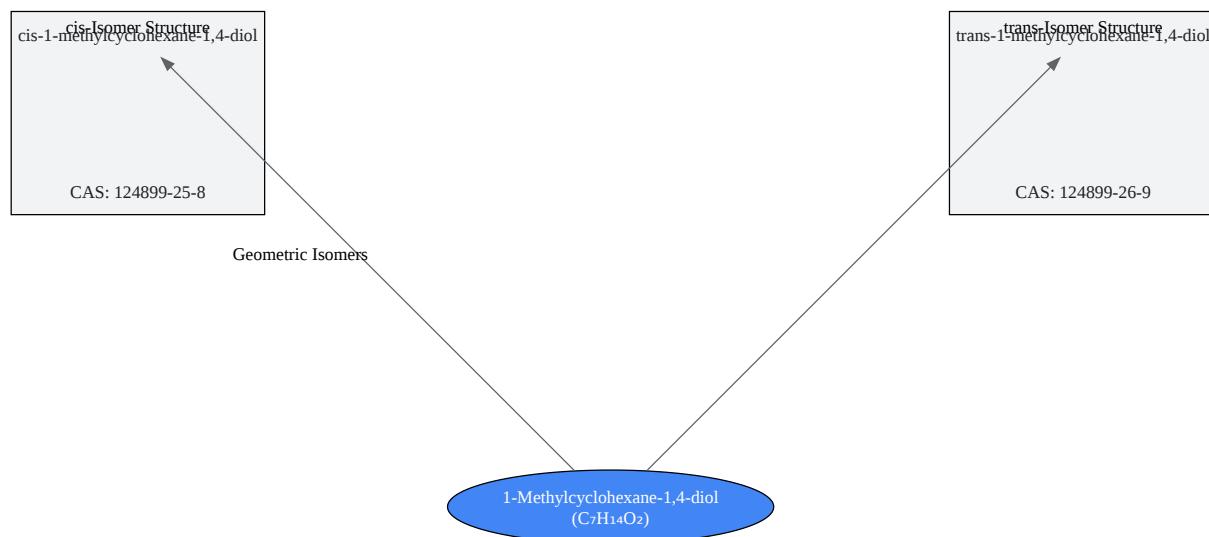
1-Methylcyclohexane-1,4-diol ($C_7H_{14}O_2$) is a disubstituted cycloalkane that serves as a versatile building block in organic synthesis. Its utility in medicinal chemistry and materials science stems from the rigid cyclohexane scaffold combined with the reactive and hydrogen-bonding capabilities of its two hydroxyl groups. The presence of three substituents on the cyclohexane ring, including a tertiary alcohol, gives rise to significant stereochemical complexity. Understanding the distinct physical properties of its isomers is paramount for predicting their behavior in reaction media, purification processes, and biological systems. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by available data, to offer field-proven insights for laboratory professionals.

Chapter 1: Molecular Structure and Stereoisomerism

The core of **1-methylcyclohexane-1,4-diol**'s chemical identity lies in its stereoisomerism. The substituents at the C1 (methyl and hydroxyl) and C4 (hydroxyl) positions can be arranged in two distinct diastereomeric forms: cis and trans. These geometric isomers are not interconvertible without breaking chemical bonds and possess unique physical properties.

- **cis-1-methylcyclohexane-1,4-diol:** In the most stable chair conformation, the C4-hydroxyl group is in an equatorial position to minimize steric strain. This forces the C1-hydroxyl group into an axial position while the C1-methyl group is equatorial.
- **trans-1-methylcyclohexane-1,4-diol:** In its most stable chair conformation, both the C4-hydroxyl group and the C1-methyl group can occupy equatorial positions, with the C1-hydroxyl group being axial. An alternative, less stable conformation would place both the C4-hydroxyl and C1-methyl groups in axial positions.

The differentiation between these isomers is critical, as their shapes directly influence intermolecular interactions, such as crystal lattice packing and hydrogen bonding, thereby affecting properties like melting point and solubility.



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Caption: Geometric isomers of **1-methylcyclohexane-1,4-diol**.

Chapter 2: Core Physicochemical Properties

The physical properties of **1-methylcyclohexane-1,4-diol** are dictated by its molecular weight, polarity arising from the two hydroxyl groups, and the spatial arrangement of its isomers. The data presented below is a synthesis of available experimental and predicted values.

Summary of Physicochemical Data

| Property | Value | Isomer | Source |
|-------------------|---|---------------------|---|
| Molecular Formula | C ₇ H ₁₄ O ₂ | Both | [1] |
| Molecular Weight | 130.18 g/mol | Both | [2] |
| CAS Number | 89794-52-5 | Unspecified | [1] [2] |
| 124899-25-8 | cis | [1] | |
| 124899-26-9 | trans | [3] | |
| Melting Point | 81-84 °C | Unspecified | N/A |
| Boiling Point | 234.0 ± 8.0 °C | Predicted | [4] |
| Density | 1.095 ± 0.06 g/cm ³ | Predicted | [4] |
| pKa | 15.06 ± 0.40 | Predicted | [2] |

Melting Point

The melting point is a sensitive indicator of molecular symmetry and the strength of intermolecular forces within the crystal lattice. For **1-methylcyclohexane-1,4-diol**, a melting point range of 81-84°C has been noted for an unspecified isomer. It is a well-established principle that molecules with higher symmetry pack more efficiently into a crystal lattice, leading to a higher melting point. The trans isomer of a disubstituted cyclohexane is often more symmetrical than the cis isomer. For comparison, the highly symmetrical trans-1,4-cyclohexanediol has a melting point of 143°C.[\[5\]](#) Therefore, it is probable that the trans isomer of **1-methylcyclohexane-1,4-diol** possesses a higher melting point than the cis isomer, though

specific experimental values for each are not readily available in the cited literature. Impurities will depress and broaden the melting point range.[6]

Boiling Point

The presence of two hydroxyl groups allows for significant intermolecular hydrogen bonding, which must be overcome for the substance to boil. This results in a relatively high boiling point. While experimental data is scarce, a predicted boiling point is approximately 234°C.[4] This value is consistent with other diols of similar molecular weight. For context, the isomeric 1-methylcyclohexane-1,2-diol has an experimental boiling point of 226.9°C.[7]

Density

The density of the compound is influenced by its molecular weight and how efficiently its molecules pack in the liquid state. A predicted density for **1-methylcyclohexane-1,4-diol** is approximately 1.095 g/cm³.[4]

Solubility

The two polar hydroxyl groups make **1-methylcyclohexane-1,4-diol** a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Following the principle of "like dissolves like," the compound is expected to have good solubility in polar solvents such as water, ethanol, and methanol.[8] Conversely, it is expected to have poor solubility in nonpolar solvents like hexane and toluene. The subtle differences in the dipole moments and steric hindrance between the cis and trans isomers may lead to slight differences in their quantitative solubility, but both are classified as polar compounds.

pKa

The pKa value indicates the acidity of the hydroxyl protons. The predicted pKa of 15.06 suggests that **1-methylcyclohexane-1,4-diol** is slightly less acidic than water and has an acidity typical of secondary and tertiary alcohols.[2] This property is crucial for understanding its reactivity in base-catalyzed reactions.

Chapter 3: Spectroscopic & Analytical Properties

Spectroscopic techniques are indispensable for confirming the structure of **1-methylcyclohexane-1,4-diol** and, critically, for distinguishing between its cis and trans

isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While fully assigned spectra are not publicly available, the expected ^1H and ^{13}C NMR signals can be predicted based on the molecular structure.

- ^1H NMR:
 - Methyl Protons (-CH₃): A sharp singlet, integrating to 3H, is expected around δ 1.1-1.3 ppm.
 - Methine Proton (CH-OH): A multiplet for the proton on C4, integrating to 1H, would appear around δ 3.5-4.0 ppm. The chemical shift and coupling constants of this proton are highly diagnostic for distinguishing isomers, as its axial or equatorial position dramatically influences its magnetic environment.
 - Cyclohexane Protons (-CH₂-): A complex series of overlapping multiplets between δ 1.2-2.0 ppm would account for the remaining 8 protons of the cyclohexane ring.
 - Hydroxyl Protons (-OH): Two separate, broad singlets, each integrating to 1H. Their chemical shift is variable and depends on concentration and solvent.
- ^{13}C NMR: The number of signals in the proton-decoupled ^{13}C NMR spectrum is a definitive tool for isomer identification based on molecular symmetry.
 - cis-Isomer: Lacks a plane of symmetry through the C1-C4 axis, resulting in 5 distinct carbon signals (C1, C4, C2/C6, C3/C5, and the methyl carbon).
 - trans-Isomer: Possesses a C₂ axis of symmetry, making carbons 2 and 6, as well as 3 and 5, chemically equivalent. This would result in only 4 distinct signals (C1, C4, C2/C6, C3/C5, and the methyl carbon). Correction: The trans isomer has a plane of symmetry, resulting in 4 signals for the ring carbons plus the methyl carbon, for a total of 5 signals. The cis isomer also has 5 signals. The key differentiator would be the chemical shifts, not the number of signals. The chemical shifts for the carbons bearing hydroxyl groups (C1 and C4) would appear furthest downfield (δ ~65-75 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

- O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3200 cm^{-1} is definitive for the hydroxyl groups and indicates hydrogen bonding.
- C-H Stretch: Sharp absorptions just below 3000 cm^{-1} (typically 2950-2850 cm^{-1}) correspond to the C-H bonds of the cyclohexane ring and methyl group.[9]
- C-O Stretch: A strong absorption in the fingerprint region, between 1150-1050 cm^{-1} , is indicative of the C-O single bonds of the tertiary (C1-O) and secondary (C4-O) alcohols.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at an m/z of 130. Common fragmentation patterns would include the loss of a water molecule ($\text{M}-18$, m/z 112), the loss of a methyl group ($\text{M}-15$, m/z 115), and further fragmentation of the cyclohexane ring.

Chapter 4: Experimental Methodologies

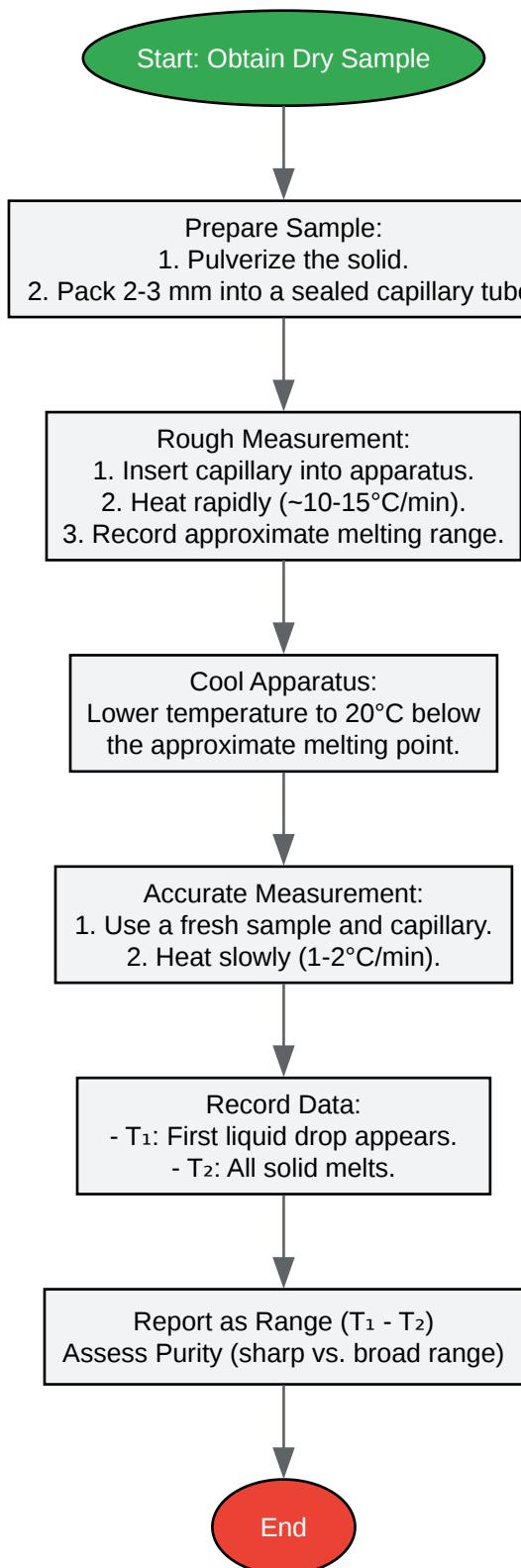
Trustworthy data is built upon robust experimental protocols. The determination of the melting point is a fundamental technique for assessing the purity and identity of a solid organic compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol describes a self-validating system for obtaining an accurate melting point range.

- Sample Preparation:
 - Ensure the **1-methylcyclohexane-1,4-diol** sample is completely dry and finely powdered. Crush a small amount on a clean, dry watch glass using a spatula.[6]
 - Take a glass capillary tube and seal one end by rotating it briefly in the outer part of a Bunsen burner flame.[10]

- Tamp the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is tightly packed into the sealed end.[11]
- Instrument Setup & Rough Measurement:
 - Insert the packed capillary tube into the heating block of the digital melting point apparatus.[12]
 - Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. Record this approximate range. This initial, rapid determination prevents time wastage during the precise measurement.
- Accurate Measurement:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.
 - Prepare a fresh capillary with a new sample. Never remelt a previously melted sample.[6]
 - Insert the new capillary and set the heating rate to a slow, controlled ramp of 1-2°C per minute.[6]
 - Observe the sample closely through the magnifying lens.
- Data Recording and Validation:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of the solid just disappears, resulting in a completely clear liquid.
 - The melting point is reported as the range $T_1 - T_2$. A pure compound will have a sharp range of 0.5-1.5°C. A broad range (>3°C) indicates the presence of impurities.[6]
 - Repeat the accurate measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.

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Caption: Workflow for accurate melting point determination.

Conclusion

The physical properties of **1-methylcyclohexane-1,4-diol** are fundamentally linked to its molecular structure, particularly its polarity and stereochemistry. The two hydroxyl groups impart a high boiling point and expected solubility in polar solvents. While a complete experimental dataset for each pure isomer is not fully available in the literature, predictive data and analysis based on established chemical principles provide a robust framework for its use. The clear differentiation between cis and trans isomers using spectroscopic methods, especially NMR, is essential for any research or development application. The methodologies outlined in this guide serve as a reliable foundation for the empirical validation of these critical physical properties in the laboratory.

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